

Application Note: Quantification of Tedizolid in Tissue Samples by LC-MS/MS

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Compound of Interest

Compound Name: Tedizolid-13C,d3

Cat. No.: B12419022

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Introduction

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} To support pharmacokinetic and pharmacodynamic (PK/PD) studies, robust and reliable methods for the quantification of tedizolid in various biological matrices are essential. While methods for its determination in plasma and serum are well-established, this application note provides a detailed protocol for the quantification of tedizolid in tissue samples, a critical aspect for understanding drug distribution and efficacy at the site of infection.^{[3][4]} This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to release the drug from the tissue matrix. The extracted tedizolid is then separated from endogenous components by reversed-phase liquid chromatography and quantified using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

Data Presentation

Table 1: Summary of Quantitative Data for Tedizolid Quantification Methods

Method	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Accuracy (%)	Precision (%RSD)	Recovery (%)	Reference
LC-MS/MS	Human Plasma	0.5 - 20,000	0.5	98.2 - 105.5	< 15	~100	[5][6]
LC-MS/MS	Human Plasma	25 - 7,500	25	Within ±15	< 3.6	94.4 - 104.2	
UHPLC-MS/MS	Human Plasma (Total)	5 - 5,000	5	Within ±15	< 8.9	> 92.3	[7]
UHPLC-MS/MS	Human Plasma (Free)	1.5 - 1,500	1.5	Within ±15	< 7.8	> 85.3	[7]
UPLC-MS/MS	Rat Plasma	0.74 - 1,500	0.74	Within ±15	< 15	-	[8]
HPLC-Fluorescence	Human Serum	25 - 10,000	25	99.2 - 107.7	< 15	100.4 - 114.1	[9]
HPLC-UV	Human Plasma	200 - 5,000	200	Within ±10	< 10	101.8 - 104	[10][11]
HPLC-UV	Microdialysate (Adipose & Muscle Tissue)	50 - 5,000	50	-5.4 to 4.2	1.1 to 7.3	-	[3]

Experimental Protocols

Materials and Reagents

- Tedizolid reference standard
- Tedizolid-d3 (or other suitable internal standard)
- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid ($\geq 98\%$)
- Phosphate buffered saline (PBS), pH 7.4
- Bovine serum albumin (BSA)
- Tissue samples (e.g., lung, liver, muscle)
- Homogenization buffer (e.g., PBS)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- Solid-phase extraction (SPE) cartridges (optional, for further cleanup)

Preparation of Standards and Quality Controls

- **Primary Stock Solutions:** Prepare 1 mg/mL stock solutions of tedizolid and the internal standard (IS) in a suitable solvent such as methanol or DMSO.
- **Working Standard Solutions:** Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.
- **Calibration Standards and Quality Controls (QCs):** Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation

- **Thawing:** Thaw frozen tissue samples on ice.
- **Weighing:** Accurately weigh a portion of the tissue (e.g., 100-200 mg).
- **Homogenization:**

- Add a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of PBS, w/v) to the tissue.
- Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.
- Internal Standard Addition: Add a known amount of the internal standard working solution to a specific volume of the tissue homogenate (e.g., 100 μ L).
- Protein Precipitation:
 - Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile with 0.1% formic acid) to the homogenate containing the IS.
 - Vortex vigorously for 1-2 minutes.
- Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase initial conditions.
- Filtration/Further Centrifugation: Centrifuge the reconstituted sample again or filter through a 0.22 μ m filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 μ m).[12]

- Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions:
 - Tedizolid: m/z 371.1 \rightarrow 343.1[12]
 - Internal Standard (e.g., Tedizolid-d3): Adjust for the mass difference.

Data Analysis

- Integrate the peak areas of tedizolid and the internal standard.
- Calculate the peak area ratio of tedizolid to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of tedizolid in the QC and unknown tissue samples from the calibration curve.

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